Dimethyl iodoterephthalate

Overview

Description

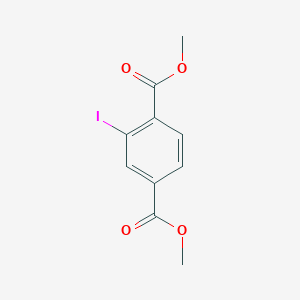

Dimethyl iodoterephthalate (CAS 165534-79-2) is a chemical compound with the molecular formula C10H9IO4 . It is also known by other names such as dimethyl 2-iodoterephthalate and dimethyl 2-iodobenzene-1,4-dicarboxylate .

Synthesis Analysis

Dimethyl iodoterephthalate has been used in the preparation of phosphonic and boronic esters and acids . It was employed in transition metal-catalyzed coupling reactions to produce new reactive flame retardants .

Molecular Structure Analysis

The molecular structure of Dimethyl iodoterephthalate contains total 24 bond(s); 15 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 2 ester(s) (aromatic) .

Chemical Reactions Analysis

In the context of flame retardant testing, Dimethyl iodoterephthalate and dimethyl 2,5-diiodoterephthalate were successfully employed in the preparation of phosphonic and boronic esters and acids . The addition of boronic or phosphonic acids greatly lowered the heat release, due to a condensed phase (char formation) mechanism .

Physical And Chemical Properties Analysis

Dimethyl iodoterephthalate has a molecular weight of 320.08 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 4 rotatable bonds . Its exact mass and monoisotopic mass are 319.95456 g/mol . Its topological polar surface area is 52.6 Ų . It has 15 heavy atoms .

Scientific Research Applications

Photocatalytic Oxidation

Dimethyl iodoterephthalate (DMP) has been used in studies related to photocatalytic oxidation. A novel ferrate(VI)/titanium dioxide/ultraviolet [Fe(VI)/TiO2/UV] system was successfully established for the photocatalytic oxidation of DMP . This system demonstrated a higher removal efficiency of DMP (95.2%) than the conventional TiO2/UV and Fe(VI) alone systems .

Wastewater Treatment

DMP is also used in wastewater treatment. An efficient heterogeneous catalytic ozonation system using CeO2/Al2O3 catalyst was developed to remove DMP from wastewater . Under a neutral condition of pH = 6, this system achieved almost 100% DMP removal within 15 min at an optimized catalyst dosage .

Plastic Industry

DMP is used in the plastic industry. It is a synthetic organic compound used as a plasticizer in a broad spectrum of industrial and commercial applications .

Environmental Contaminant Studies

DMP is used in studies related to environmental contaminants. It is among the widespread environmental contaminants worldwide and is detected in the air, water, soil, sediment, food, and the tissues and body fluids of humans and animals .

Synthesis of Softeners

DMP is used in the synthesis of softeners. The reaction of etherification of phthalic anhydride with VRBA using tetrabutyloxytitanate (TBOT) and stearate of zinc as the catalyst is given in this work .

Degradation Studies

DMP is used in degradation studies. The intermediates/products of DMP were analyzed by gas chromatography-mass spectrometry . The proposed pathway for DMP degradation involved one electron transfer of hydroxyl radical and breaking of the ester bond and benzene ring .

Mechanism of Action

Target of Action

Dimethyl iodoterephthalate is a derivative of dimethyl terephthalate, which is used in the preparation of phosphonic and boronic esters and acids . .

Mode of Action

It is known that dimethyl terephthalate derivatives, including Dimethyl iodoterephthalate, are used in transition metal-catalyzed coupling reactions to produce new reactive flame retardants .

Biochemical Pathways

It is known that dimethyl terephthalate derivatives are used in the preparation of phosphonic and boronic esters and acids, which are then tested for heat release reduction . This suggests that Dimethyl iodoterephthalate may play a role in these chemical reactions.

Result of Action

The results of the action of Dimethyl iodoterephthalate are primarily observed in its role as a precursor in the synthesis of new reactive flame retardants. The addition of boronic or phosphonic acids greatly lowers the heat release, due to a condensed phase (char formation) mechanism .

Future Directions

While there isn’t specific information available on the future directions of Dimethyl iodoterephthalate, it’s worth noting that the field of controlled drug delivery is seeing advancements in nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials . These advancements could potentially influence the future directions of compounds like Dimethyl iodoterephthalate.

properties

IUPAC Name |

dimethyl 2-iodobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVIVAYVYHUGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348410 | |

| Record name | Dimethyl iodoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165534-79-2 | |

| Record name | Dimethyl iodoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165534-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of Dimethyl iodoterephthalate in materials science?

A1: Dimethyl iodoterephthalate serves as a valuable reagent in synthesizing novel flame-retardant materials. [] Its reactivity allows for the incorporation of phosphonic and boronic acid groups into its structure through transition metal-catalyzed coupling reactions. These modified compounds exhibit significant flame-retardant properties, primarily due to a condensed phase mechanism involving char formation. [] For instance, incorporating boronic or phosphonic acids significantly lowers the heat release of thermoplastic polyurethane when blended. []

Q2: How does Dimethyl iodoterephthalate contribute to the understanding of energy transfer in polymer matrices?

A2: While not directly studied in the provided research, Dimethyl iodoterephthalate's structural similarity to Dimethyl terephthalate makes it a potentially useful tool in studying energy transfer. Research shows that incorporating quenching molecules like Dimethyl iodoterephthalate into a polymer matrix, such as poly(ethylene 2,6-naphthalenedicarboxylate), allows researchers to investigate energy migration and trapping phenomena using fluorescence spectroscopy. [] By analyzing the quenching efficiency, valuable insights into the polymer's photophysical properties and energy transfer mechanisms can be gained. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)

![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)